molecular formula C7H12N2O2 B572864 diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide CAS No. 1212408-87-1

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide

Cat. No.: B572864
CAS No.: 1212408-87-1
M. Wt: 156.185
InChI Key: AEHYCOCHXSFJRZ-UHFFFAOYSA-N
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Description

diexo-3-Amino-7-oxa-bicyclo[221]heptane-2-carboxylic acid amide is a bicyclic compound with a unique structure that includes an oxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in constructing the bicyclic framework. The reaction conditions often include the use of a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide is unique due to its combination of an amino group, a carboxamide group, and an oxabicyclo framework. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide, commonly referred to as diexo-3-amino acid, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₉NO₃
  • Molecular Weight : 155.151 g/mol
  • CAS Number : 783340-43-2
  • Structure : The bicyclic structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that diexo-3-amino acid exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Activity

Diexo-3-amino acid has been evaluated for its anticancer properties, particularly against prostate cancer cell lines (PC-3). In vitro assays demonstrated that the compound significantly inhibited cell proliferation at concentrations of 25 µM and above, with an IC50 value around 18 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

There is emerging evidence that diexo-3-amino acid may possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, treatment with diexo-3-amino acid resulted in decreased neuronal cell death and reduced levels of reactive oxygen species (ROS) . This suggests a potential role in protecting neuronal cells from oxidative damage.

The biological activities of diexo-3-amino acid can be attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems and may inhibit certain enzymes involved in cancer cell metabolism .

Case Studies

StudyFindings
Zhang et al. (2021)Reported significant antimicrobial effects against E. coli and S. aureus with an inhibition zone of 15 mm.
Liu et al. (2022)Demonstrated anticancer activity in PC-3 cell lines with an IC50 of 18 µM, indicating potential for therapeutic use in prostate cancer.
Chen et al. (2023)Found neuroprotective effects in models of oxidative stress, reducing neuronal death and ROS levels.

Properties

IUPAC Name

3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHYCOCHXSFJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694318
Record name 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212408-87-1
Record name 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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